![molecular formula C12H15NO3 B1473057 4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid CAS No. 1710845-70-7](/img/structure/B1473057.png)

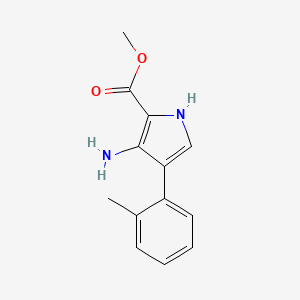

4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid

描述

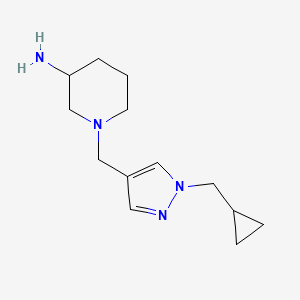

“4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid” is a chemical compound with the molecular formula C12H15NO3 . It contains a total of 32 bonds, including 17 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, and 6 aromatic bonds. The structure also includes 1 six-membered ring, 1 seven-membered ring, 1 eleven-membered ring, 1 carboxylic acid (aromatic), 1 tertiary amine (aliphatic), and 1 hydroxyl .

Synthesis Analysis

A paper titled “Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F][1,4]oxazepines as Potential New Trypanocidal Agents” discusses the synthesis of a new class of compounds with trypanocidal activity, based on 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines chemistry . The initial compounds obtained were taken forward to a first round of hit-to-lead optimization by synthesis of derivatives .

Molecular Structure Analysis

The molecular structure of “4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid” includes 1 six-membered ring, 1 seven-membered ring, and 1 eleven-membered ring . It also contains 1 carboxylic acid (aromatic), 1 tertiary amine (aliphatic), and 1 hydroxyl .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid” include a molecular weight of 221.25 . The compound contains a total of 32 bonds, including 17 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, and 6 aromatic bonds .

科学研究应用

Synthesis of Bioactive Compounds

Researchers have developed concise and efficient synthetic methods for creating compounds with the dibenzo[b,e]azepine and dibenzo[b,f]azocine ring systems, which are crucial for generating a variety of bioactive compounds. These methods involve reactions leading to the formation of halogeno-substituted derivatives and subsequent conversions to ethyl 13-ethyl-2-halogeno-4-oxo-8,13-dihydro-4H-benzo[5,6]azepino[3,2,1-ij]quinoline-5-carboxylate and N-acetyl derivatives, showcasing the compound's role in synthesizing complex molecules with potential biological activities (Acosta Quintero et al., 2019).

Process Development and Scale-Up

The benzoxazepine core, integral to several kinase inhibitors, demonstrates the compound's role in process development for scalable synthesis. A specific study detailed the scalable synthesis of 7-bromobenzoxazepine and a telescoped synthesis of an mTOR inhibitor, showcasing the application of this compound in the development of pharmaceuticals through efficient synthesis processes (Naganathan et al., 2015).

Stereodivergent Access to Stereoisomers

A stereodivergent approach was utilized to access all four stereoisomers of chiral tetrahydrobenzo[f][1,4]oxazepines, demonstrating the compound's utility in creating structurally diverse molecules. This method leverages the highly diastereoselective Ugi–Joullié reaction, offering a pathway to synthesize compounds with varied stereochemistry and potential biological significance (Pinna et al., 2020).

Antimicrobial and Antioxidant Studies

Compounds derived from tetrahydrobenzo[f][1,4]oxazepine structures have been synthesized and evaluated for their antimicrobial and antioxidant activities. This research highlights the compound's potential as a precursor for developing new antimicrobial and antioxidant agents, showcasing its relevance in medicinal chemistry (Raghavendra et al., 2016).

Conformational Analysis of Novel Compounds

A study focusing on the multicomponent synthesis of novel dihydrobenzo[1,4]oxazepinones and tetrahydrobenzo[1,4]diazepin-5-ones included a thorough conformational analysis. This research underscores the compound's application in creating new molecules with detailed structural characterization, contributing to the understanding of their properties and potential applications (Banfi et al., 2007).

未来方向

The compound “4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid” is part of a new class of compounds with trypanocidal activity . These compounds represent a promising avenue for future research and development of new treatments for trypanosomiasis . Future work will likely involve further optimization of these compounds, as well as detailed studies of their mechanisms of action and potential side effects .

属性

IUPAC Name |

4-ethyl-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-13-5-6-16-11-4-3-9(12(14)15)7-10(11)8-13/h3-4,7H,2,5-6,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHQNNMPKUJYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1472979.png)

![3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole](/img/structure/B1472980.png)

![N-{1-[4-(Acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}-2-chloro-N-cyclohexylacetamide](/img/structure/B1472984.png)

![(1-(2,2,2-trifluoroethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1472988.png)

![N-ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1472989.png)

![4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1472991.png)

![4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1472995.png)